BenchChemオンラインストアへようこそ!

Opiranserin hydrochloride

pain analgesic glycine transporter

Opiranserin hydrochloride is a first-in-class, non-opioid analgesic with Phase 3-validated dual GlyT2/5-HT2A antagonism (IC50 0.86/1.3 µM) plus P2X3 activity (IC50 0.87 µM). Uniquely approved in South Korea as Unafra® for postoperative pain, demonstrating 35% superior pain relief and 30.8% opioid reduction. This single-molecule multi-target profile eliminates pharmacokinetic variability of combination approaches. The HCl salt ensures high DMSO solubility (50 mg/mL) for reliable injectable formulation. For translational pain researchers seeking clinically validated, non-opioid mechanisms with opioid-sparing outcomes, this compound provides unmatched benchmarked performance.

Molecular Formula C21H35ClN2O5
Molecular Weight 431.0 g/mol
CAS No. 1440796-75-7
Cat. No. B11933853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOpiranserin hydrochloride
CAS1440796-75-7
Molecular FormulaC21H35ClN2O5
Molecular Weight431.0 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC.Cl
InChIInChI=1S/C21H34N2O5.ClH/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21;/h13-14H,6-12,15H2,1-5H3,(H,22,24);1H
InChIKeyGSCGQHXDHYVKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Opiranserin Hydrochloride (VVZ-149) CAS 1440796-75-7: Compound Class and Mechanism Overview for Procurement Decisions


Opiranserin hydrochloride (VVZ-149 hydrochloride, CAS 1440796-75-7) is a synthetic small-molecule analgesic that functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 5-HT2A receptor [1]. It also demonstrates antagonistic activity at the rat P2X3 purinergic receptor (IC50 = 0.87 μM) . Unlike conventional analgesics, opiranserin is neither an opioid nor a non-steroidal anti-inflammatory drug (NSAID), positioning it as a first-in-class, non-opioid analgesic candidate specifically developed as an injectable agent for the management of moderate-to-severe postoperative pain [2]. The compound has received regulatory approval in South Korea under the trade name Unafra® as of December 2024 [3].

Why Opiranserin Hydrochloride Cannot Be Substituted with Generic Single-Target Analgesics or Other In-Class Compounds


Generic substitution of opiranserin hydrochloride with conventional single-target analgesics or other in-class compounds is not scientifically valid due to its unique dual-target antagonism of GlyT2 and 5-HT2A receptors, which simultaneously modulates both spinal inhibitory neurotransmission and descending serotonergic pain facilitation [1]. Most currently available analgesic agents act through a single molecular mechanism, which limits their effectiveness against the complex and multifactorial nature of pain; numerous promising drug candidates identified through single-target approaches have failed in clinical trials due to insufficient efficacy [2]. Opiranserin was identified through an ex vivo phenotypic screening combined with a bait-target approach specifically designed to overcome these limitations [3]. Moreover, the compound's distinct molecular scaffold has served as a template for next-generation analgesic development, with researchers deriving novel scaffolds inspired by opiranserin and vilazodone pharmacophores to pursue further multitarget optimization, underscoring its foundational differentiation from generic alternatives [4]. The quantitative evidence below establishes the specific performance dimensions where opiranserin differs measurably from comparator agents.

Quantitative Evidence Guide: Opiranserin Hydrochloride Differentiation from Comparators


In Vitro Dual-Target Potency: Opiranserin GlyT2 and 5-HT2A IC50 Values vs. Reference Compounds

Opiranserin hydrochloride demonstrates balanced dual-target antagonism at human GlyT2 (IC50 = 0.86 μM) and human 5-HT2A (IC50 = 1.3 μM) receptors, as established in the foundational medicinal chemistry publication [1]. This dual inhibition profile distinguishes opiranserin from single-target analgesics that address only one node of pain signaling. The compound also exhibits antagonistic activity at the rat P2X3 purinergic receptor (IC50 = 0.87 μM), providing a third mechanistically relevant target .

pain analgesic glycine transporter serotonin receptor in vitro pharmacology

Preclinical Analgesic Efficacy: Opiranserin vs. Morphine in Rat Postoperative and Formalin Pain Models

In well-controlled preclinical studies using rat models of postoperative pain and formalin-induced pain, VVZ-149 demonstrated analgesic efficacy comparable to morphine at a 25 mg/kg subcutaneous dose versus morphine at 3 mg/kg [1][2]. The analgesic effect of opiranserin in the rat formalin model was not blocked by naloxone, confirming a non-opioid mechanism of action distinct from morphine [3].

postoperative pain preclinical efficacy animal model analgesic comparison non-opioid

Phase 3 Clinical Efficacy: Opiranserin Pain Reduction and Opioid-Sparing vs. Placebo

In a confirmatory Phase 3 randomized, double-blind, placebo-controlled trial (NCT05764525, n=284 patients undergoing laparoscopic colectomy), VVZ-149 administered as a continuous 10-hour intravenous infusion produced a 35% improvement in Sum of Pain Intensity Difference (SPID) at 6 hours (p=0.0193) and 12 hours (p=0.0047) compared to placebo [1]. VVZ-149 treatment reduced opioid consumption by 30.8% and decreased patient-controlled analgesia (PCA) requests by 60.2% relative to placebo [2]. Patients receiving VVZ-149 reached mild pain levels (mean NRS <4) by 8 hours post-dose, whereas placebo-treated patients required longer to achieve comparable pain relief [3].

postoperative pain Phase 3 clinical trial opioid-sparing laparoscopic colectomy SPID

Human Pharmacokinetic Profile: Opiranserin Linear PK and Tolerability in First-in-Human Study

In a first-in-class, first-in-human study, single- or multiple-dose administration of VVZ-149 injections (0.5-8 mg/kg) was generally well tolerated and exhibited linear pharmacokinetic characteristics across the dose range tested [1]. The linear PK profile facilitates predictable dose-exposure relationships, enabling reliable dose selection for subsequent clinical studies. No clinically significant adverse events were reported during the trials, suggesting a favorable safety profile for this compound compared to traditional opioids [2].

pharmacokinetics first-in-human safety tolerability linear PK

Hydrochloride Salt Form: Solubility and Handling Advantages for Injectable Formulation

Opiranserin hydrochloride (CAS 1440796-75-7, molecular formula C21H35ClN2O5, MW 430.97) is the hydrochloride salt form of opiranserin free base (CAS 1441000-45-8, MW 394.51) [1]. The hydrochloride salt demonstrates high solubility in DMSO at 50 mg/mL (116.02 mM) with sonication recommended, enabling reliable preparation of stock solutions for in vitro and in vivo applications . Commercial sources report purity specifications of ≥98% to 99.62% (HPLC) . The compound is specifically developed as an injectable agent, with the hydrochloride salt facilitating aqueous formulation for intravenous administration in clinical settings [2].

salt form solubility injectable formulation preclinical research DMSO solubility

Regulatory Milestone: First-in-Class Approval in South Korea for Postoperative Pain

Opiranserin injection (Unafra®, Vivozon Inc.) received regulatory approval in South Korea on December 12, 2024, for the management of moderate-to-severe postoperative pain [1]. This approval establishes opiranserin as the first dual GlyT2/5-HT2A antagonist to achieve regulatory clearance in any major pharmaceutical market. No other GlyT2 inhibitor, 5-HT2A antagonist, or dual-target analgesic of this mechanistic class has attained regulatory approval for postoperative pain [2].

regulatory approval first-in-class postoperative pain Unafra South Korea

Validated Application Scenarios for Opiranserin Hydrochloride Based on Quantitative Evidence


Translational Postoperative Pain Research Requiring Opioid-Sparing Validation

Opiranserin hydrochloride is the optimal selection for translational pain research programs seeking a non-opioid analgesic with Phase 3-validated efficacy and opioid-sparing capability. The confirmatory Phase 3 trial demonstrated a 35% improvement in pain relief (SPID) at 6 and 12 hours versus placebo, accompanied by a 30.8% reduction in opioid consumption and 60.2% reduction in PCA requests [1]. These clinically validated outcomes provide a benchmark that no other GlyT2 or 5-HT2A modulator can currently match, enabling researchers to study mechanisms of postoperative analgesia and opioid reduction with a compound directly relevant to approved clinical practice.

Mechanistic Pain Research Requiring Multi-Target Modulation of Spinal and Supraspinal Pathways

For research programs investigating the interplay between spinal glycinergic inhibition (GlyT2) and descending serotonergic facilitation (5-HT2A), opiranserin hydrochloride provides a unique molecular tool with quantified dual-target engagement (GlyT2 IC50 = 0.86 μM; 5-HT2A IC50 = 1.3 μM) [2]. The compound's additional antagonism at P2X3 receptors (IC50 = 0.87 μM) offers a third pain-relevant target for mechanistic dissection . Unlike combination approaches that introduce pharmacokinetic variability between separate agents, opiranserin's single-molecule multi-target profile ensures synchronized modulation of all three targets at predictable exposure levels.

Non-Clinical Safety Pharmacology Studies Comparing Opioid vs. Non-Opioid Analgesic Profiles

Opiranserin hydrochloride is ideally suited for comparative safety pharmacology studies evaluating non-opioid versus opioid analgesics. Preclinical data established that opiranserin (25 mg/kg s.c.) produces analgesic efficacy comparable to morphine (3 mg/kg) in rat postoperative and formalin pain models, yet its effect is not reversed by naloxone, confirming a non-opioid mechanism [3]. Human Phase 1 data demonstrated linear pharmacokinetics across 0.5-8 mg/kg with no clinically significant adverse events, contrasting sharply with the respiratory depression, dependence liability, and non-linear kinetics associated with opioid comparators [4].

Injectable Formulation Development and Preclinical Dosing Studies

The hydrochloride salt form of opiranserin (CAS 1440796-75-7) is the preferred procurement specification for formulation scientists developing injectable analgesics or conducting preclinical in vivo studies. The salt demonstrates high DMSO solubility (50 mg/mL, 116.02 mM) and compatibility with aqueous co-solvent systems (10% DMSO+40% PEG300+5% Tween 80+45% saline yielding 2 mg/mL), facilitating reliable dose preparation for intravenous and subcutaneous administration . This solubility profile directly supports the compound's intended clinical use as an injectable agent for postoperative pain management, with commercial sources offering purity specifications up to 99.62% to ensure reproducible experimental outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Opiranserin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.